molecular formula C19H15FN4OS B2634343 3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891120-39-1

3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2634343
CAS No.: 891120-39-1
M. Wt: 366.41
InChI Key: YVZPFPIZXCALET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine core. Key structural features include:

  • Position 3: A 3-fluorobenzylthio group (–S–CH₂–C₆H₄–F).
  • Position 6: A 4-methoxyphenyl substituent (–C₆H₄–OCH₃).

The 4-methoxyphenyl substituent may contribute to π-π stacking or hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c1-25-16-7-5-14(6-8-16)17-9-10-18-21-22-19(24(18)23-17)26-12-13-3-2-4-15(20)11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZPFPIZXCALET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a fluorobenzyl thiol is reacted with a suitable triazolopyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Key Findings Reference
Target Compound 3-(3-Fluorobenzylthio) High PDE4 selectivity (IC₅₀ < 10 nM); improved metabolic stability .
3-[(4-Chlorobenzyl)sulfanyl] analogue 3-(4-Chlorobenzylthio) Moderate PDE4 inhibition (IC₅₀ ~50 nM); increased lipophilicity .
TPA023 (GABAA agonist) 3-(2-Fluorophenyl) Binds α2/α3 GABAA receptors (EC₅₀ = 30 nM); no PDE4 activity .
3-(Trifluoromethyl) analogue 3-CF₃ Antimalarial activity (IC₅₀ = 4.98 µM); unrelated to PDE4 .

Key Insights :

  • Fluorine vs. Chlorine : The 3-fluorine in the target compound provides a balance of electronic effects (electron-withdrawing) and steric profile, enhancing PDE4 binding compared to bulkier or less polar groups (e.g., Cl) .
  • Thioether vs. Direct Aryl Linkage : The thioether bridge in the target compound may improve conformational flexibility, aiding in target engagement compared to rigid aryl groups (e.g., TPA023) .

Substituent Variations at Position 6

Compound Name Substituent at Position 6 Key Findings Reference
Target Compound 6-(4-Methoxyphenyl) High selectivity for PDE4 isoforms (PDE4A/B/C/D); cell-based efficacy .
6-(2-Thienyl) analogue 6-(Thien-2-yl) Reduced PDE4 potency (IC₅₀ > 100 nM); enhanced antibacterial activity .
6-(Pyridin-4-yl) analogue 6-(Pyridin-4-yl) Binds PEF(S) proteins; displaces TNS in allosteric assays .
6-(3,5-Dimethylpyrazol-1-yl) analogue 6-(3,5-Dimethylpyrazole) Antifungal activity (MIC = 8 µg/mL); no PDE4 data .

Key Insights :

  • 4-Methoxyphenyl : The methoxy group enhances solubility and may participate in hydrogen bonding with PDE4 catalytic domains, explaining its high selectivity .
  • Heteroaromatic vs. Aromatic Groups : Thienyl or pyridyl substituents (e.g., 6-(2-thienyl)) reduce PDE4 affinity but broaden activity spectra (e.g., antimicrobial effects) .
PDE4 Inhibition Profile
Compound PDE4A IC₅₀ (nM) PDE4B IC₅₀ (nM) Selectivity vs. Other PDEs Reference
Target Compound 2.5 3.1 >100-fold selectivity
(R)-Analog 18 (PDE4) 1.8 2.4 >100-fold selectivity
3-(4-Chlorobenzylthio) 48 52 Moderate selectivity

Key Insight: The target compound’s 3-fluorobenzylthio and 6-(4-methoxyphenyl) groups synergize to achieve sub-nanomolar PDE4 inhibition with minimal off-target effects .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-(4-Chlorobenzylthio) Analogue TPA023 (GABAA)
LogP 3.2 4.1 2.8
Solubility (µg/mL) 15.6 8.3 22.4
Metabolic Stability (t½) 120 min (human liver) 75 min 90 min

Key Insight : The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to chlorinated analogues, while the fluorine atom enhances metabolic stability .

Biological Activity

3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound belonging to the class of triazolopyridazines. Its unique structural features contribute to a range of biological activities, making it a candidate for further research in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features:

  • A triazole ring fused with a pyridazine ring .
  • Functional groups: 3-fluorobenzylthio and 4-methoxyphenyl .

These structural elements enhance its interaction with various biological targets, potentially influencing cellular signaling pathways.

Research indicates that 3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival, particularly in cancer cells .
  • Receptor Modulation : It may also interact with various receptors, modulating their activity and affecting downstream signaling cascades .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Preliminary studies suggest that it induces apoptosis in malignant cells by modulating key cellular pathways. For instance, it has shown potential against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
  • Antimicrobial Effects : The compound exhibits activity against various bacteria and fungi, indicating potential as an antimicrobial agent .
  • Anti-inflammatory Properties : Its ability to influence inflammatory pathways suggests utility in treating inflammatory diseases .

Data Table: Biological Activity Overview

Activity TypeTarget Cells/PathwaysObserved EffectsReference
AnticancerA549, MCF-7, HeLaInduces apoptosis; IC50 values reported
AntimicrobialVarious bacterial strainsInhibitory activity observed
Anti-inflammatoryInflammatory cytokinesModulation of inflammatory response

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of 3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine on various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 0.15 μM to 2.85 μM across different cell lines. Mechanistic studies revealed that the compound induced apoptosis through activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against a panel of pathogenic bacteria and fungi. The results demonstrated that it effectively inhibited the growth of several strains at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((3-Fluorobenzyl)thio)-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine?

  • Methodology : The compound can be synthesized via multi-step reactions involving heterocyclic intermediates. Key steps include:

  • Step 1 : Condensation of 1-(4-methoxyphenyl)ethan-1-one with diethyl acetylenedicarboxylate in a toluene/NaH system to form pyrazole intermediates .
  • Step 2 : Cyclization with hydrazine hydrate to generate the triazole-thiol backbone .
  • Step 3 : Thioether formation using 3-fluorobenzyl bromide or chloride under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Purification : Recrystallization from ethanol or methanol, validated by HPLC (purity >95%) .

Q. How is the structural identity of this compound confirmed experimentally?

  • Analytical Techniques :

  • 1H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ ~3.8 ppm), and fluorobenzyl-CH2_2 (δ ~4.5 ppm) .
  • IR Spectroscopy : Thioether (C–S) stretches at ~650–700 cm⁻¹ and triazole C=N stretches at ~1550 cm⁻¹ .
  • Elemental Analysis : Confirms C, H, N, S, and F content within ±0.3% deviation .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use flame-retardant lab coats, nitrile gloves, and respiratory protection if airborne particles are generated .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can molecular docking predict the antifungal activity of this compound against 14α-demethylase lanosterol (CYP51)?

  • Methodology :

  • Target Preparation : Retrieve CYP51 structure (PDB:3LD6) and remove water/co-crystallized ligands .
  • Ligand Preparation : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*) and assign partial charges.
  • Docking : Use AutoDock Vina with a grid box centered on the heme cofactor. Analyze binding poses for interactions with residues like Tyr118 and Phe255 .
    • Validation : Compare docking scores (e.g., ΔG ≤ −8.0 kcal/mol) with known inhibitors (e.g., fluconazole) .

Q. How do substituent variations (e.g., R = CH3_3, Cl) impact bioactivity in triazolo[4,3-b]pyridazine derivatives?

  • Case Study :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to fungal CYP51 but reduce solubility (logP increases by ~0.5) .
  • Electron-Donating Groups (e.g., OCH3_3) : Improve solubility but may weaken target affinity due to steric hindrance .
    • Experimental Validation : Compare IC50_{50} values in antifungal assays (e.g., MIC against Candida albicans) .

Q. How can contradictory data on compound stability be resolved?

  • Root Cause Analysis :

  • Degradation Pathways : Hydrolysis of the thioether bond under acidic conditions (pH <3) or UV exposure .
  • Mitigation : Stabilize formulations with antioxidants (e.g., BHT) or store in amber vials .
    • Analytical Confirmation : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.